molecular formula C9H13ClO4S2 B13525001 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13525001
M. Wt: 284.8 g/mol
InChI Key: QULFEBITGOJZKR-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S2 It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene-2-methanol with ethylene oxide to form 2-(thiophen-2-ylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(thiophen-2-ylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride depends on its chemical reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the thiophene ring and ethoxy groups, which impart specific electronic and steric properties. These features can influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and materials science .

Properties

Molecular Formula

C9H13ClO4S2

Molecular Weight

284.8 g/mol

IUPAC Name

2-[2-(thiophen-2-ylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H13ClO4S2/c10-16(11,12)7-5-13-3-4-14-8-9-2-1-6-15-9/h1-2,6H,3-5,7-8H2

InChI Key

QULFEBITGOJZKR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

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